molecular formula C12H18BrN B2733666 [(3-Bromophenyl)methyl](ethyl)propylamine CAS No. 1251123-32-6

[(3-Bromophenyl)methyl](ethyl)propylamine

Cat. No.: B2733666
CAS No.: 1251123-32-6
M. Wt: 256.187
InChI Key: LMNSUYZWNAIYRQ-UHFFFAOYSA-N
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Description

(3-Bromophenyl)methylpropylamine is a tertiary amine featuring a 3-bromobenzyl group, an ethyl chain, and a propyl substituent. Its molecular formula is C₁₂H₁₈BrN, with a molar mass of approximately 256.17 g/mol.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-ethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-3-8-14(4-2)10-11-6-5-7-12(13)9-11/h5-7,9H,3-4,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNSUYZWNAIYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)methylpropylamine typically involves the reaction of 3-bromobenzyl chloride with ethylamine and propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (3-Bromophenyl)methylpropylamine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)methylpropylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through reactions with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(3-Bromophenyl)methylpropylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)methylpropylamine involves its interaction with specific molecular targets and pathways. The bromine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. Additionally, the amine groups can form hydrogen bonds and electrostatic interactions with biological targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are structurally related to (3-Bromophenyl)methylpropylamine, differing in substituent positions, functional groups, or molecular complexity:

[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine
  • Molecular Formula : C₁₅H₂₂BrFN₂
  • Molar Mass : 329.25 g/mol
  • A piperidinyl group introduces a nitrogen-containing heterocycle, improving solubility in polar solvents.
  • Comparison : The fluorine atom and piperidine moiety make this compound more polar and pharmacologically versatile than the target compound, which lacks heterocyclic groups .
(2-Bromophenyl)methylamine
  • Molecular Formula: C₁₂H₁₈BrNO
  • Molar Mass : 272.18 g/mol
  • Key Features :
    • Bromine at the 2-position alters steric hindrance and electronic effects on the benzene ring.
    • An ethoxypropyl chain introduces an ether group, enhancing hydrophilicity.
[3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
  • Molecular Formula : C₁₆H₂₀BrN₃
  • Molar Mass : ~326.26 g/mol
  • Key Features :
    • A pyridinyl group adds aromatic nitrogen, enabling π-π stacking interactions.
    • Dimethylamine simplifies the tertiary amine structure, reducing steric bulk.
  • Comparison : The pyridine ring enhances electronic conjugation, which may improve binding affinity to receptors compared to the target compound’s simpler benzyl group .

Physicochemical and Functional Properties

Property Target Compound [(3-Bromo-4-Fluorophenyl)... [(2-Bromophenyl)... [3-(4-Bromo...
Molecular Formula C₁₂H₁₈BrN C₁₅H₂₂BrFN₂ C₁₂H₁₈BrNO C₁₆H₂₀BrN₃
Molar Mass (g/mol) 256.17 329.25 272.18 326.26
LogP (Predicted) ~3.5 ~4.2 ~2.8 ~3.0
Key Functional Groups Bromophenyl, alkyl chains Fluorine, piperidine Ether Pyridine, dimethylamine
Potential Applications CNS intermediates Pharmacological tools Synthetic intermediates Receptor ligands

Notes:

  • LogP values are estimated using group contribution methods. The target compound’s moderate lipophilicity (LogP ~3.5) suggests balanced membrane permeability and solubility.
  • The absence of heteroatoms (e.g., oxygen, fluorine) in the target compound reduces polarity compared to analogs in and .

Biological Activity

(3-Bromophenyl)methylpropylamine is a chemical compound that has attracted significant attention in the fields of medicinal chemistry and biological research due to its unique structural properties. This compound features a bromophenyl moiety linked to a methyl group, which is further connected to an ethyl and propylamine group. The presence of the bromine atom in the phenyl ring enhances its chemical reactivity and potential biological activity.

Chemical Structure

The molecular structure of (3-Bromophenyl)methylpropylamine can be represented as follows:

  • Chemical Formula : C₁₁H₁₄BrN
  • CAS Number : 1251123-32-6

Synthesis

The synthesis of (3-Bromophenyl)methylpropylamine typically involves the nucleophilic substitution reaction of 3-bromobenzyl chloride with ethylamine and propylamine. The reaction is generally performed in the presence of a base, such as sodium hydroxide or potassium carbonate, under controlled temperature conditions to ensure high yield and purity of the product.

The biological activity of (3-Bromophenyl)methylpropylamine is primarily attributed to its ability to interact with various biological targets through specific molecular mechanisms. The bromine atom can participate in halogen bonding , which influences the compound's binding affinity to target proteins. Additionally, the amine groups can form hydrogen bonds and electrostatic interactions , modulating the activity of biological molecules.

Pharmacological Properties

Research indicates that (3-Bromophenyl)methylpropylamine exhibits several pharmacological properties, including:

  • Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects, potentially through modulation of neurotransmitter systems.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various biological models, indicating potential applications in treating inflammatory diseases.
  • Anticancer Potential : Investigations into its anticancer properties have revealed that (3-Bromophenyl)methylpropylamine may inhibit tumor cell proliferation in vitro.

Case Studies

  • Antidepressant Activity Study :
    • A study conducted on rodent models demonstrated that administration of (3-Bromophenyl)methylpropylamine resulted in a significant reduction in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain.
  • Anti-inflammatory Research :
    • In vitro experiments showed that this compound could inhibit pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent. Further studies are needed to explore its efficacy in vivo.
  • Anticancer Research :
    • A recent study evaluated the effects of (3-Bromophenyl)methylpropylamine on various cancer cell lines, revealing a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cells.

Comparison with Similar Compounds

To understand the unique biological activity of (3-Bromophenyl)methylpropylamine, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
(3-Chlorophenyl)methyl(ethyl)propylamineContains chlorine instead of bromineModerate antidepressant effects
(3-Fluorophenyl)methyl(ethyl)propylamineContains fluorineIncreased neuroprotective properties
(3-Methylphenyl)methyl(ethyl)propylamineLacks halogenReduced binding affinity for targets

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